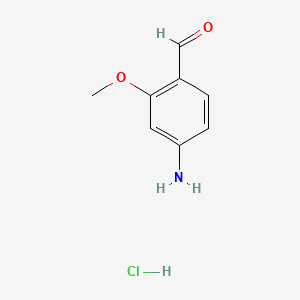
N-(2-Hydroxyethyl)-N-methylformamide Linezolid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-N-methylformamide Linezolid is a synthetic antibacterial agent belonging to the oxazolidinone class. It is known for its unique mechanism of action and is primarily used to treat infections caused by Gram-positive bacteria. Linezolid is particularly effective against multi-drug resistant strains, making it a valuable tool in combating antibiotic resistance .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-methylformamide Linezolid involves multiple steps. One common method includes the cyclization of N-substituted glycidylcarbamates under triazabicyclodecene catalysis. This process yields 4-hydroxymethyl-1,3-oxazolidin-2-ones, which are key intermediates in the synthesis of Linezolid . Another method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .
Industrial Production Methods
Industrial production of Linezolid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalysts and reagents to facilitate the formation of the oxazolidinone ring, which is crucial for the compound’s antibacterial activity .
化学反応の分析
Types of Reactions
N-(2-Hydroxyethyl)-N-methylformamide Linezolid undergoes various chemical reactions, including:
Oxidation: Linezolid can be oxidized to form different derivatives, which may exhibit varying degrees of antibacterial activity.
Reduction: Reduction reactions can modify the functional groups in Linezolid, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride for cyclization, triazabicyclodecene for catalysis, and various oxidizing and reducing agents to modify the functional groups .
Major Products
The major products formed from these reactions are typically derivatives of Linezolid with modified antibacterial properties. These derivatives are often studied for their potential use in treating resistant bacterial infections .
科学的研究の応用
N-(2-Hydroxyethyl)-N-methylformamide Linezolid has a wide range of scientific research applications:
Chemistry: Linezolid is used as a model compound in the study of oxazolidinone synthesis and reactivity.
Biology: It is used to investigate the mechanisms of bacterial resistance and the development of new antibacterial agents.
Medicine: Linezolid is a critical drug in the treatment of infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).
Industry: The compound is used in the development of new antibiotics and in the study of drug synthesis and production methods
作用機序
The mechanism of action of N-(2-Hydroxyethyl)-N-methylformamide Linezolid involves the inhibition of bacterial protein synthesis. Linezolid binds to the bacterial ribosome, specifically the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
類似化合物との比較
Similar Compounds
Similar compounds to N-(2-Hydroxyethyl)-N-methylformamide Linezolid include:
Tedizolid: Another oxazolidinone with similar antibacterial activity but with a different pharmacokinetic profile.
Contezolid: A newer oxazolidinone with potential advantages in terms of reduced side effects and improved efficacy.
Uniqueness
This compound is unique due to its broad-spectrum activity against Gram-positive bacteria and its effectiveness against multi-drug resistant strains. Its unique mechanism of action, involving the inhibition of bacterial protein synthesis, sets it apart from other antibiotics that target different bacterial processes .
特性
分子式 |
C15H18FN3O5 |
|---|---|
分子量 |
339.32 g/mol |
IUPAC名 |
N-[[(5S)-3-[3-fluoro-4-[formyl(2-hydroxyethyl)amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C15H18FN3O5/c1-10(22)17-7-12-8-19(15(23)24-12)11-2-3-14(13(16)6-11)18(9-21)4-5-20/h2-3,6,9,12,20H,4-5,7-8H2,1H3,(H,17,22)/t12-/m0/s1 |
InChIキー |
SAJDCPOMFLWPNH-LBPRGKRZSA-N |
異性体SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N(CCO)C=O)F |
正規SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N(CCO)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,4a,8,8a-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylic acid](/img/structure/B13845273.png)
![2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B13845274.png)

![(1S,2R,4R,8S,9S,11S,12S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13845285.png)






